Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate
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Description
Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate, also known as MAHSC, is a chemical compound that has shown potential in various scientific research applications.
Scientific Research Applications
Anticancer Chemotherapeutics
The bicyclo[3.3.1]nonane moiety, which is structurally related to Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate, has been explored for its potential in anticancer chemotherapeutics. This compound’s derivatives are being studied for their ability to act as potent anticancer entities .
Asymmetric Catalysis
Researchers have shown interest in derivatives of this compound for use in asymmetric catalysis. The unique structural features of the bicyclic system may provide novel approaches to catalytic processes .
Ion Receptors
The bicyclic structure of this compound is also attractive for the development of ion receptors. These receptors can be used to detect or transport ions across membranes, which has implications in various fields including biochemistry and materials science .
Metallocycles
The compound’s framework is suitable for the construction of metallocycles. These structures are important in the field of organometallic chemistry and can be used for the development of new materials and catalysts .
properties
IUPAC Name |
methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-7(12)9(10)5-6(11)8(9)3-2-4-8/h6,11H,2-5,10H2,1H3/t6-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWUIKBXJDJOJQ-RCOVLWMOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C12CCC2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H](C12CCC2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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